Dodine
Overview
Description
Mechanism of Action
Dodine, also known as Dodin, is a guanidine fungicide . It is used to control various diseases in plants and is also an effective algal growth inhibitor . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets fungi and algae . It is used to control diseases such as scab, leaf spot, brown rot, blossom rot, fusarium wilt, and downey mildew
Mode of Action
This compound interacts with its targets in a unique way. It disrupts the local tertiary structure around the Tryptophan-Tyrosine pair at room temperature . Interestingly, this compound increases the helical content of proteins .
Biochemical Pathways
It is known that this compound is extensively metabolized, initially by omega-oxidation of the side chain to form a carboxylic acid, which is then subject to a series of “2-carbon” degradation cycles .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to control fungal and algal growth . It disrupts the local tertiary structure of proteins and increases their helical content , which can lead to the inhibition of essential biological processes in the target organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and non-persistence in soil affect its distribution in the environment . Furthermore, its potential for particle-bound transport is considered medium, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .
Biochemical Analysis
Biochemical Properties
Dodin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It acts as an inhibitor of certain fungal enzymes, disrupting their metabolic processes and leading to the death of the fungal cells . Dodin interacts with enzymes such as peroxidase and nitrate reductase, affecting their activity and altering the biochemical pathways within the target organisms . These interactions are crucial for its fungicidal and bactericidal properties.
Cellular Effects
Dodin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . In plant cells, Dodin affects the total protein content and peroxidase activity, leading to physiological changes that inhibit fungal growth . Additionally, Dodin’s impact on cell signaling pathways can result in altered gene expression, further contributing to its effectiveness as a fungicide.
Molecular Mechanism
The molecular mechanism of Dodin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Dodin binds to specific enzymes, inhibiting their activity and disrupting essential metabolic processes within the target organisms . This inhibition leads to the accumulation of toxic metabolites, ultimately causing cell death. Additionally, Dodin can alter gene expression by affecting transcription factors and other regulatory proteins, further enhancing its fungicidal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dodin change over time due to its stability, degradation, and long-term impact on cellular function . Dodin is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that Dodin can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression . These temporal effects are important for understanding the optimal application and storage conditions for Dodin.
Dosage Effects in Animal Models
The effects of Dodin vary with different dosages in animal models. At low doses, Dodin effectively controls fungal infections without causing significant adverse effects . At high doses, Dodin can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity without causing toxicity . These findings are crucial for determining safe and effective dosage levels for agricultural use.
Metabolic Pathways
Dodin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It affects metabolic flux and metabolite levels by inhibiting key enzymes involved in fungal metabolism . Dodin’s impact on metabolic pathways is essential for its fungicidal activity, as it disrupts the normal metabolic processes within the target organisms, leading to their death.
Transport and Distribution
Within cells and tissues, Dodin is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Dodin’s localization and accumulation within specific tissues are critical for its effectiveness, as it needs to reach the target sites to exert its fungicidal action.
Subcellular Localization
Dodin’s subcellular localization plays a significant role in its activity and function . It is directed to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . Post-translational modifications and targeting signals help direct Dodin to these locations, ensuring its effective action against fungal cells . Understanding Dodin’s subcellular localization is essential for optimizing its use and enhancing its fungicidal properties.
Preparation Methods
Dodinee can be synthesized through various methods. One common synthetic route involves the reaction of dodecylamine with cyanamide to form dodecylguanidine, which is then reacted with acetic acid to yield dodine . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for the determination and purification of this compound .
Chemical Reactions Analysis
Dodinee undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and acetonitrile . Major products formed from these reactions include hydroxydodecylguanidine and various carboxylic acid products arising from the oxidation of the alkane side chain .
Scientific Research Applications
Dodinee has a wide range of scientific research applications. In chemistry, it is used as a standard for analytical methods such as gas chromatography and HPLC . In biology, dodine is studied for its effects on fungal cell walls and its potential as an industrial biocide . In medicine, research is ongoing to explore its potential use as a preservative and its effects on various pathogens . Industrially, this compound is used as a preservative and biocide in various applications .
Comparison with Similar Compounds
Dodinee is unique among fungicides due to its specific mechanism of action and its effectiveness against a wide range of fungal pathogens. Similar compounds include other guanidine-based fungicides such as guazatine and iminoctadine . dodine stands out due to its specific molecular structure and its ability to disrupt fungal cell walls more effectively .
Properties
IUPAC Name |
acetic acid;2-dodecylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWKLYQRFRGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3O2 | |
Record name | DODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18143 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
112-65-2 (Parent) | |
Record name | Dodine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020548 | |
Record name | Dodecylguanidine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodine is a white crystalline solid. Used as a fungicide., Colorless solid; [HSDB]; [MSDSonline] White solid; [CAMEO] | |
Record name | DODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18143 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dodine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4625 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Sol in alcohol, hot water; slightly sol in other solvents., Insol in most org solvents. Readily sol in mineral acids., IN LOW MOL WT ALCOHOLS RANGES FROM ABOUT 7% TO 23% @ ROOM TEMP; SOL IN ACIDS; 0.063% BY WT IN WATER @ 25 °C., In distilled water 0.07%. Soluble in methanol, ethanol. Practically insoluble in most organic solvents., In water, 630 mg/l @ 25 °C | |
Record name | CYPREX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000015 [mmHg], 1.5X10-7 mm Hg @ 25 °C | |
Record name | Dodine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4625 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... DODECYLGUANIDINE INHIBITS OXIDATION OF GLUCOSE BY CELLS OF FUNGUS (SACCHAROMYCES PASTORIANUS). OTHER STUDIES ATTRIBUTE TOXICITY OF DODINE TO BLOCKING OF VITAL ANIONIC SITES @ CELL SURFACE & INACTIVATION OF ENZYMES. | |
Record name | CYPREX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly waxy solid, Colorless crystals | |
CAS No. |
2439-10-3 | |
Record name | DODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18143 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-10-3 | |
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Record name | Dodine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N-dodecyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylguanidine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259C423Y98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CYPREX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
Record name | CYPREX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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